

A Comparative Guide to PROTAC-Mediated Degradation of CBP/p300: Alternatives to XYD198

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Compound of Interest

Compound Name: *Boc-NHCH₂-Ph-pyrimidine-NH₂*

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The transcriptional coactivators CREB-binding protein (CBP) and its close homolog p300 are critical regulators of gene expression and have emerged as promising therapeutic targets in various cancers, including acute myeloid leukemia (AML) and prostate cancer. The use of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of CBP/p300 represents a novel and potent therapeutic strategy. This guide provides a comparative analysis of XYD198, a PROTAC utilizing the "**Boc-NHCH₂-Ph-pyrimidine-NH₂**" linker, and its alternatives for the targeted degradation of CBP/p300.

Performance Comparison of CBP/p300 Degraders

The following tables summarize the in vitro performance of XYD198 and several alternative PROTACs targeting CBP and p300. The data presented includes half-maximal inhibitory concentration (IC₅₀) for cell viability and half-maximal degradation concentration (DC₅₀) and maximum degradation (D_{max}) for the target proteins.

Table 1: Comparative Efficacy of CBP/p300 Degraders in Hematological Malignancy Cell Lines

| Compound | Cell Line | IC50 (nM) | Target | DC50 (nM) | Dmax (%) | Treatment Time (h) |
|---------------|--------------------------|-----------|----------|-----------|----------|--------------------|
| XYD198 | MV4;11 (AML) | 0.9 | CBP/p300 | ND | ND | 72-120 |
| MOLM-13 (AML) | 47 | CBP/p300 | ND | ND | 72-120 | |
| MOLM-16 (AML) | 5.5 | CBP/p300 | ND | ND | 72-120 | |
| XYD190 | MV4;11 (AML) | ND | CBP/p300 | ND | ND | ND |
| JET-209 | RS4;11 (ALL) | 0.1 | CBP | 0.05 | >95 | 4 |
| p300 | 0.2 | >95 | 4 | | | |
| MV4;11 (AML) | 0.04 | CBP/p300 | ND | ND | ND | |
| HL-60 (APL) | 0.54 | CBP/p300 | ND | ND | ND | |
| MOLM-13 (AML) | 2.3 | CBP/p300 | ND | ND | ND | |
| dCBP-1 | MM.1S (Multiple Myeloma) | ND | CBP/p300 | <10 | ~100 | 6 |

ND: Not Determined

Table 2: Comparative Efficacy of CBP/p300 Degraders in Solid Tumor Cell Lines

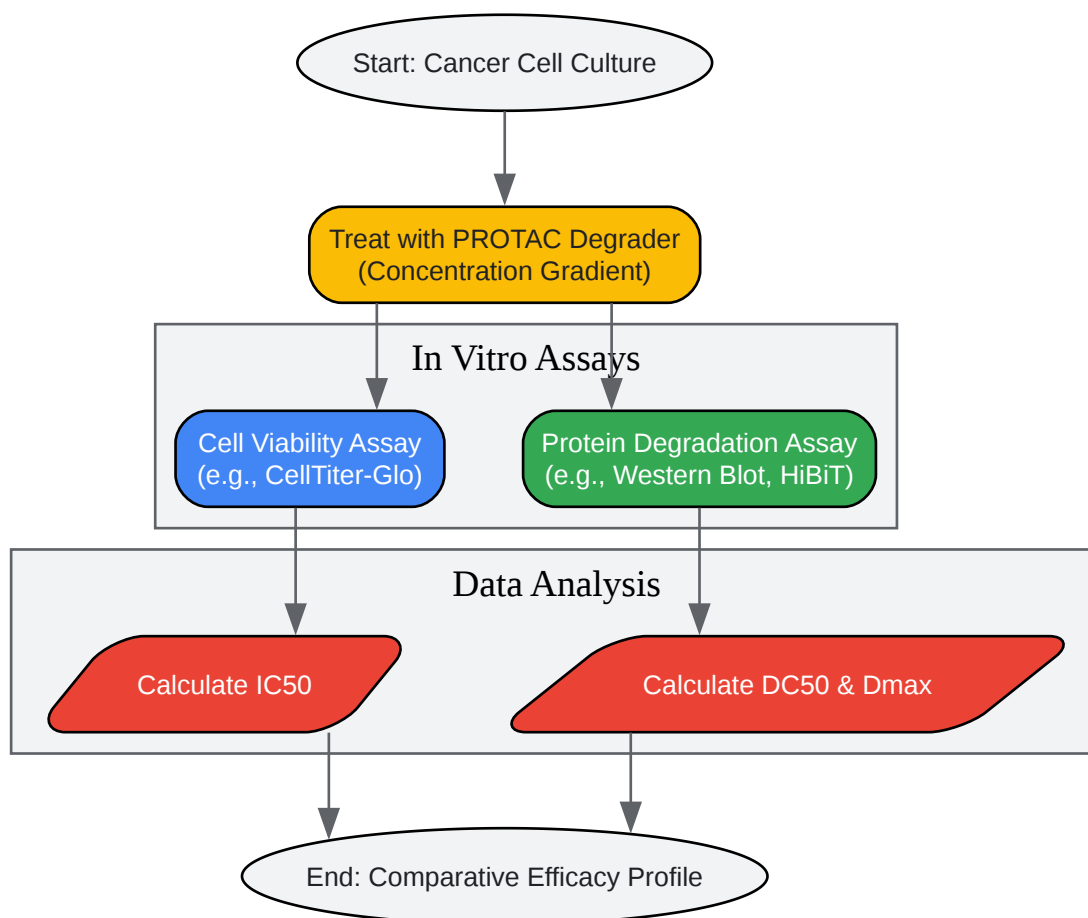
| Compound | Cell Line | IC50 (nM) | Target | DC50 (nM) | Dmax (%) | Treatment Time (h) |
|------------------|-----------------------|-----------|----------|-----------|----------|--------------------|
| MJP6412 | VCaP (Prostate) | ND | p300 | 1.6 | ND | ND |
| CBP | 1.2 | ND | ND | | | |
| QC-182 | SK-HEP-1 (Liver) | 733 | p300 | 93 | ND | ND |
| JHH7 (Liver) | 477 | p300 | ND | ND | ND | |
| JQAD-1 | Kelly (Neuroblastoma) | ND | p300 | ND | ND | 16 |
| CBPD-409 | VCaP (Prostate) | 1.2-2.0 | CBP/p300 | 0.2-0.4 | >95 | 24 |
| LNCaP (Prostate) | 1.2-2.0 | CBP/p300 | 0.2-0.4 | >95 | 24 | |
| 22Rv1 (Prostate) | 1.2-2.0 | CBP/p300 | 0.2-0.4 | >95 | 24 | |
| BT-O2C | HAP1 (CML) | ND | p300 | ND | Potent | 24 |
| CBP | Sparing | 24 | | | | |

ND: Not Determined

Signaling Pathways and Mechanism of Action

CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in regulating gene transcription by acetylating histones and other proteins. This acetylation leads to a more open chromatin structure, allowing for the binding of transcription factors and the initiation of gene expression. In many cancers, the aberrant activity of CBP/p300 contributes to the expression of oncogenes.

PROTACs targeting CBP/p300 are heterobifunctional molecules. They consist of a ligand that binds to CBP/p300, a linker, and a ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN). By bringing CBP/p300 and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of CBP/p300, marking them for degradation by the proteasome. This leads to a reduction in the levels of these coactivators and subsequent downregulation of their target genes.



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